molecular formula C12H8O4 B565719 9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one CAS No. 1246819-63-5

9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one

Cat. No. B565719
M. Wt: 220.203
InChI Key: QXKHYNVANLEOEG-KQORAOOSSA-N
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Patent
US05427779

Procedure details

To a suspension of magnesium (0.97 g, 0.04 mol) in dry benzene (75 ml) iodine (10.2 g, 0.04 mol) was added over a period of 1 hour. Then 75 ml of dry benzene was added and the mixture was refluxed for 1 hour. The next day, 8-methoxypsoralen (Sigma Cat. No. M 3501) (4.3 g, 0.02 mol) was added, and after stirring for 15 minutes, the solvent was evaporated under vacuum at 120° C. until the residue was practically dry. It was then further heated at 165° C. for 2 hours. The resulting solid was decomposed with dilute sulphuric acid and filtered. The solid was washed with water, suspended in dilute bisulfite solution, filtered again, washed with water and finally crystallized from dioxane and yielded colourless crystals (3.75 g), m.p. 246° C.
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].C[O:3][C:4]1[C:12]2[O:13][C:14]([CH:16]=[CH:17][C:11]=2[CH:10]=[C:6]2[CH:7]=[CH:8][O:9][C:5]=12)=[O:15]>C1C=CC=CC=1>[CH:7]1[C:6]2=[CH:10][C:11]3[CH:17]=[CH:16][C:14](=[O:15])[O:13][C:12]=3[C:4]([OH:3])=[C:5]2[O:9][CH:8]=1

Inputs

Step One
Name
Quantity
0.97 g
Type
reactant
Smiles
[Mg]
Name
Quantity
75 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2C(C=CO2)=CC3=C1OC(=O)C=C3
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Stirring
Type
CUSTOM
Details
after stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a period of 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
M 3501) (4.3 g, 0.02 mol) was added
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum at 120° C. until the residue
CUSTOM
Type
CUSTOM
Details
was practically dry
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water
FILTRATION
Type
FILTRATION
Details
filtered again
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
finally crystallized from dioxane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1=COC=2C1=CC3=C(C2O)OC(=O)C=C3
Measurements
Type Value Analysis
AMOUNT: MASS 3.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.